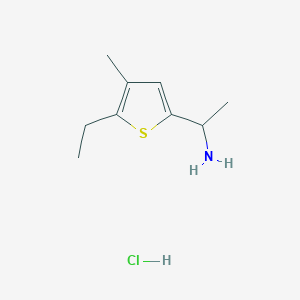

1-(5-Ethyl-4-methylthiophen-2-yl)ethan-1-amine hydrochloride

Overview

Description

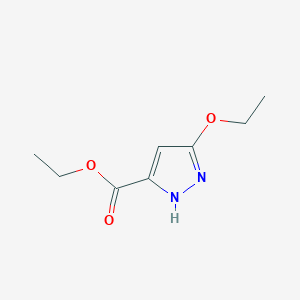

1-(5-Ethyl-4-methylthiophen-2-yl)ethan-1-amine hydrochloride is a chemical compound with the CAS Number: 1423032-97-6 . It has a molecular weight of 205.75 and its IUPAC Name is 1-(5-ethyl-4-methyl-2-thienyl)ethanamine hydrochloride . This compound is used in scientific research and offers diverse applications in various fields, aiding in the development of new drugs, understanding biochemical processes, and advancing material science.

Molecular Structure Analysis

The Inchi Code for this compound is 1S/C9H15NS.ClH/c1-4-8-6(2)5-9(11-8)7(3)10;/h5,7H,4,10H2,1-3H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.

Physical And Chemical Properties Analysis

This compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.

Scientific Research Applications

Crystal Structure Analysis : The crystal structure of similar secondary amines, like 4-chloro-N-(1-(pyridin-2-yl)ethyl)aniline, obtained through the reduction of imines, has been studied. These structures are characterized using techniques such as FT-IR, NMR, Mass Spectroscopy, and X-ray diffraction (Adeleke & Omondi, 2022).

Textile Industry Applications : Complexation of disperse dyes derived from thiophene (a structural component similar to the compound ) with metals like copper, cobalt, and zinc has been explored. These complexes show promising application properties on fabrics such as polyester and nylon (Abolude et al., 2021).

Synthesis and Characterization : Research has been conducted on the synthesis and structural evaluation of various compounds related to 1-(5-Ethyl-4-methylthiophen-2-yl)ethan-1-amine hydrochloride. These include studies on the synthesis and molecular structure of ibuprofen-thiadiazole hybrid compounds and their potential applications (Channar et al., 2019).

Catalysis : Research has been done on catalyst-free domino reactions involving similar compounds, which are used in the synthesis of various bioactive molecules. These reactions are significant in organic chemistry for the development of efficient synthesis pathways (Zhao et al., 2020).

Organometallic Chemistry : Studies on Rhodium(I) and Iridium(I) complexes containing phosphine-N-heterocyclic carbene ligand demonstrate their effectiveness as catalysts for intramolecular hydroamination, which is a key reaction in organic and medicinal chemistry (Field et al., 2005).

Antimicrobial Agents : New quinazolines have been synthesized and evaluated for their antimicrobial properties. These studies contribute to the development of novel therapeutic agents (Desai et al., 2007).

Pharmacology : The synthesis and effects of 2-(dialkylamino)ethyl 2-((thiophen-3-yl)methoxy) acetate(hydrochloride) on learning and memory in mice have been explored, indicating its potential in neurological research (Jiang, 2006).

DNA Interaction Studies : Novel Schiff base ligands derived from 2,6-diaminopyridine and their metal complexes have been synthesized and characterized. Their interaction with DNA and docking studies suggest potential applications in drug development (Kurt et al., 2020).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations for handling and storage, first aid measures, and disposal .

properties

IUPAC Name |

1-(5-ethyl-4-methylthiophen-2-yl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NS.ClH/c1-4-8-6(2)5-9(11-8)7(3)10;/h5,7H,4,10H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHUDUGKJTQEMLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C(S1)C(C)N)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(5-Ethyl-4-methylthiophen-2-yl)ethan-1-amine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 8-oxo-3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxylate](/img/structure/B1376511.png)

![5-Benzyl 2-ethyl 6,7-dihydropyrazolo[1,5-a]pyrazine-2,5(4H)-dicarboxylate](/img/structure/B1376516.png)

![2-Boc-2,6-diazabicyclo[3.2.0]heptane](/img/structure/B1376517.png)

![N-[(morpholin-3-yl)methyl]methanesulfonamide hydrochloride](/img/structure/B1376521.png)